4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine
Description
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted with a 2,5-dimethoxyphenyl group at position 4 and a pyridin-4-yl group at position 4. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and analgesic properties .
Properties
CAS No. |
914674-96-7 |
|---|---|
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-12-3-4-16(23-2)13(9-12)15-10-14(20-17(18)21-15)11-5-7-19-8-6-11/h3-10H,1-2H3,(H2,18,20,21) |
InChI Key |
CTGDHPIXJZQSCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the condensation of 2,5-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a suitable base, followed by cyclization with guanidine. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
a) 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Structural Differences : Fluorine at position 2 of the phenyl ring and additional methoxy groups on the second phenyl ring.
- Biological Activity : Exhibited the best inhibition of RabGGTase (Geranyl Transferase) in docking studies, with a GLIDE score of -12.1 kcal/mol, attributed to enhanced hydrophobic interactions and hydrogen bonding .
- Comparison: The fluorine atom in this analog likely improves binding affinity compared to the non-fluorinated 2,5-dimethoxyphenyl group in the target compound.
b) 4-[4-(Dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN)
- Structural Differences: A dimethylamino group replaces the 2,5-dimethoxyphenyl substituent.
- Biological Activity : Demonstrated analgesic properties in QSAR studies, with reactivity parameters (e.g., electrophilicity index = 4.23 eV) calculated using DFT methods .
Halogen-Substituted Pyrimidines
a) 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
b) 4-Chloro-6-[4-(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine
- Structural Differences : Chlorine at position 4 and a piperidine-pyrazole substituent at position 5.
- Applications : Patented as a modulator of the HMRGX1 receptor for pain treatment .
Heterocyclic Variations
a) 4-(Pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine
- Structural Differences : A pyrrolopyridine group replaces the 2,5-dimethoxyphenyl group.
- Biological Activity : Synthesized and evaluated for anticancer activity; molecular docking suggested strong interactions with kinase targets .
- Comparison : The fused pyrrolopyridine system may enhance π-stacking interactions in enzymatic pockets.
Data Tables
Table 2: Substituent Effects on Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
